molecular formula C17H22F2O3 B1326178 2',6'-Difluoro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone CAS No. 898786-95-3

2',6'-Difluoro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone

Cat. No.: B1326178
CAS No.: 898786-95-3
M. Wt: 312.35 g/mol
InChI Key: IXFRCLLIVVIABN-UHFFFAOYSA-N
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Description

2’,6’-Difluoro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone is a synthetic organic compound with the molecular formula C17H22F2O3. It is characterized by the presence of two fluorine atoms and a dioxane ring, which contribute to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,6’-Difluoro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 2,6-difluorobenzoyl chloride with 5,5-dimethyl-1,3-dioxane-2-ylmethanol under basic conditions to form the desired product . The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2’,6’-Difluoro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2’,6’-Difluoro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2’,6’-Difluoro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone involves its interaction with specific molecular targets. The fluorine atoms and dioxane ring play crucial roles in its binding affinity and selectivity towards these targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2’,6’-Difluoro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone is unique due to the combination of its fluorinated phenyl group and dioxane ring, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

1-(2,6-difluorophenyl)-5-(5,5-dimethyl-1,3-dioxan-2-yl)pentan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22F2O3/c1-17(2)10-21-15(22-11-17)9-4-3-8-14(20)16-12(18)6-5-7-13(16)19/h5-7,15H,3-4,8-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXFRCLLIVVIABN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC(OC1)CCCCC(=O)C2=C(C=CC=C2F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70645967
Record name 1-(2,6-Difluorophenyl)-5-(5,5-dimethyl-1,3-dioxan-2-yl)pentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70645967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898786-95-3
Record name 1-(2,6-Difluorophenyl)-5-(5,5-dimethyl-1,3-dioxan-2-yl)pentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70645967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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